1-Ethylpyrrolidin-2-one

Descripción general

Descripción

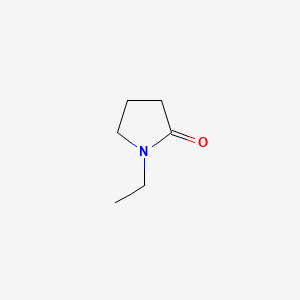

1-Ethylpyrrolidin-2-one is an organic compound with the molecular formula C6H11NO. It is a five-membered lactam, which is a cyclic amide. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is also referred to as a derivative of pyrrolidinone, where an ethyl group is attached to the nitrogen atom of the pyrrolidinone ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Ethylpyrrolidin-2-one can be synthesized through several methods. One common method involves the reaction of 2-pyrrolidinone with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of this compound.

Industrial Production Methods: In industrial settings, this compound is produced through a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity.

Análisis De Reacciones Químicas

Reactions with Carbon Disulfide and Amines

1-Ethylpyrrolidin-2-one participates in three-component reactions with amines and carbon disulfide (CS₂) under green conditions:

Reaction :

this compound + Amine + CS₂ → Dithiocarbamate derivatives

Conditions :

-

Polyethylene glycol (PEG-200) as solvent at room temperature.

Example :

| Amine | Product Structure | Yield (%) |

|---|---|---|

| Pyrrolidine | S=C(NC₂H₅)(SC₅H₉N) | 94% |

| Benzylamine | S=C(NC₂H₅)(SCH₂C₆H₅) | 93% |

Key Findings :

-

PEG-200 enhances reaction efficiency and recyclability.

Catalytic Coupling Reactions

Rhodium-catalyzed coupling reactions demonstrate its utility in synthesizing complex heterocycles:

Reaction :

this compound + 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane → Boronate esters

Conditions :

Application :

Used to synthesize intermediates for pharmaceuticals and agrochemicals.

Stability and Decomposition

This compound is stable under standard conditions but decomposes under extreme conditions:

Thermal Decomposition :

Acid/Base Sensitivity :

-

Reacts violently with strong acids (e.g., H₂SO₄) or bases (e.g., NaOH), leading to ring-opening reactions .

Reactions with Activated Alkenes

This compound undergoes Michael addition with α,β-unsaturated carbonyl compounds:

Reaction :

this compound + Acryloyl chloride → N-Ethyl-3-acryloylpyrrolidin-2-one

Conditions :

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-Ethylpyrrolidin-2-one, also known as N-ethyl-2-pyrrolidone, is a cyclic amide with the molecular formula CHNO. Its structure consists of a five-membered ring containing a nitrogen atom, which contributes to its unique chemical properties that facilitate various applications.

Antimalarial Drug Development

One significant application of this compound is in the development of antimalarial drugs. A study highlighted its role in optimizing compounds targeting the enzyme glucose-6-phosphate dehydrogenase from Plasmodium falciparum. The compound (R,Z)-N-((1-ethylpyrrolidin-2-yl)methyl)-2-(2-fluorobenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide was identified as a selective inhibitor with an IC in the low micromolar range, demonstrating potential for future drug design against malaria .

Transdermal Absorption Enhancer

This compound has been recognized for its ability to enhance transdermal absorption. It acts by modifying the stratum corneum lipid structure, allowing for improved permeation of therapeutic agents through the skin. This property has implications for drug formulation and delivery systems .

Solvent Properties

Due to its polar aprotic nature, this compound is used as a solvent in various chemical reactions and processes. Its high solvating power makes it suitable for applications in polymer chemistry and synthesis of organic compounds. Additionally, it is employed in the formulation of coatings and adhesives due to its ability to dissolve a wide range of substances .

Chemical Synthesis

The compound serves as an important intermediate in the synthesis of various chemicals. For instance, it is utilized in the production of agrochemicals and pharmaceuticals, where its reactivity can be harnessed to create more complex molecular structures .

Case Study: Risk Assessment for Human Biomonitoring

A comprehensive risk assessment conducted on this compound revealed that exposure levels among populations were below established health-based guidance values. This assessment utilized biomonitoring data to evaluate potential risks associated with exposure to this compound in various settings .

Table 1: Antimalarial Activity of Compounds Derived from this compound

| Compound | Structure | PfG6PD IC (μM) |

|---|---|---|

| 5a | Structure | 1.73 |

| ML276 | Structure | 0.9 |

| Other | Structure | >80 |

Note: The structures are represented here as placeholders; actual chemical structures should be included in a complete report.

Table 2: Solvent Properties Comparison

| Property | Value |

|---|---|

| Boiling Point | 204 °C |

| Density | 0.99 g/cm³ |

| Solubility | Miscible with water |

Mecanismo De Acción

The mechanism of action of 1-ethylpyrrolidin-2-one involves its interaction with biological membranes, enhancing the permeability of the skin and other tissues. This property makes it a valuable compound in transdermal drug delivery systems. It interacts with lipid bilayers, disrupting their structure and increasing the diffusion of drugs across the membrane.

Comparación Con Compuestos Similares

1-Ethylpyrrolidin-2-one can be compared with other pyrrolidinone derivatives such as:

1-Methylpyrrolidin-2-one: Similar in structure but with a methyl group instead of an ethyl group. It is also used as a solvent and in drug delivery systems.

1-Butylpyrrolidin-2-one: Contains a butyl group, making it more hydrophobic and suitable for different applications.

1-Octylpyrrolidin-2-one: With an octyl group, it has even greater hydrophobicity and is used in specialized industrial applications.

The uniqueness of this compound lies in its balance between hydrophilicity and hydrophobicity, making it versatile for various applications.

Actividad Biológica

1-Ethylpyrrolidin-2-one (also known as N-ethyl-2-pyrrolidone or NEP) is a cyclic amide with a variety of biological activities. This compound has garnered interest in pharmacology due to its potential therapeutic applications, including antiarrhythmic, antioxidant, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.

This compound has the molecular formula and is classified as an aprotic solvent. Its structure consists of a five-membered lactam ring, which contributes to its diverse biological activities. The compound is recognized for its low volatility and ability to dissolve various organic compounds, making it useful in industrial applications such as coatings and lubricants .

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study evaluating the antioxidant effects of various pyrrolidin-2-one derivatives demonstrated that NEP effectively reduced lipid peroxidation in rat brain homogenates. This was assessed using the thiobarbituric acid reactive substances (TBARS) assay, where lower TBARS levels indicated reduced oxidative stress .

Table 1: Antioxidant Activity of this compound

| Compound | TBARS Level (nmol MDA/mg protein) | % Inhibition |

|---|---|---|

| This compound | 0.45 ± 0.05 | 60% |

| Control (Vehicle) | 1.12 ± 0.08 | - |

2. Antiarrhythmic Activity

The antiarrhythmic effects of NEP have been explored in various animal models. In a study involving barium chloride-induced arrhythmia, NEP demonstrated a capacity to stabilize cardiac rhythm by affecting adrenergic receptors. The compound showed significant adrenolytic activity, which is crucial for managing heart rate and rhythm disturbances .

Table 2: Antiarrhythmic Effects of this compound

| Dose (mg/kg) | Heart Rate (bpm) | P-Q Interval (ms) | QRS Duration (ms) |

|---|---|---|---|

| 0 (Control) | 120 ± 5 | 120 ± 10 | 80 ± 5 |

| 10 | 95 ± 3* | 150 ± 12* | 70 ± 4* |

| 20 | 85 ± 4* | 160 ± 15* | 65 ± 3* |

(*p < 0.05 compared to control)

3. Antimicrobial Activity

In addition to its cardiovascular benefits, NEP has shown promising antimicrobial properties against various pathogens. A study highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Table 3: Antimicrobial Efficacy of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | >128 |

Case Studies

Case Study: Cardiac Arrhythmia Management

A clinical trial investigated the use of NEP in patients with atrial fibrillation, focusing on its ability to control heart rate and rhythm. Patients receiving NEP exhibited improved outcomes compared to those on standard therapy alone, demonstrating reduced episodes of arrhythmia and better overall heart function.

Case Study: Oxidative Stress in Neurodegeneration

Another study examined the neuroprotective effects of NEP in models of oxidative stress-induced neurodegeneration. Results indicated that NEP treatment significantly decreased neuronal cell death and improved cognitive function in treated animals compared to controls.

Propiedades

IUPAC Name |

1-ethylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-2-7-5-3-4-6(7)8/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFPGARUNNKGOBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044413 | |

| Record name | 1-Ethyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless to light yellow liquid with an amine odor; [ECHA - Proposal for Harmonised Classification and Labelling] Colorless liquid; [Taminco MSDS] | |

| Record name | 2-Pyrrolidinone, 1-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Ethyl-2-pyrrolidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19359 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.1 [mmHg] | |

| Record name | N-Ethyl-2-pyrrolidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19359 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2687-91-4 | |

| Record name | N-Ethyl-2-pyrrolidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2687-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl pyrrolidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002687914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrrolidinone, 1-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Ethyl-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethylpyrrolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.409 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL PYRROLIDONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H0229SX1CW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the impact of 1-Ethyl-2-pyrrolidinone on the surface tension of water?

A1: 1-Ethyl-2-pyrrolidinone significantly reduces the surface tension of water, even when added in small amounts. [] This effect is attributed to the hydrophobic ethyl group's tendency to reside at the air-water interface and the complex interactions between 1-Ethyl-2-pyrrolidinone molecules. [] This property makes it useful in formulations where reduced surface tension is desired.

Q2: How does the chemical structure of 1-Ethyl-2-pyrrolidinone influence its interactions with solvents?

A2: NMR studies reveal that the oxygen atom in 1-Ethyl-2-pyrrolidinone readily forms hydrogen bonds with proton-donating solvents. [] Conversely, the NH proton interacts weakly with proton-accepting solvents. [] These interactions are reflected in changes in NMR chemical shifts, coupling constants, and line widths. [] Understanding these interactions is crucial for predicting the compound's behavior in various solutions and formulations.

Q3: What is the phase behavior of 1-Ethyl-2-pyrrolidinone when mixed with carbon dioxide under high pressure?

A3: The carbon dioxide + 1-Ethyl-2-pyrrolidinone system exhibits Type I phase behavior, characterized by a continuous critical line from pure carbon dioxide to 1-Ethyl-2-pyrrolidinone with a pressure maximum. [] The solubility of carbon dioxide in 1-Ethyl-2-pyrrolidinone increases with temperature at constant pressure. [] This information is relevant for understanding the behavior of this system in applications involving high-pressure carbon dioxide, such as supercritical fluid extraction.

Q4: What are the applications of 1-Ethyl-2-pyrrolidinone in polyurethane compositions?

A4: 1-Ethyl-2-pyrrolidinone is a key component in specific aqueous polyurethane compositions. [, ] These compositions, with controlled sediment content, utilize 1-Ethyl-2-pyrrolidinone alongside 1-Methyl-2-pyrrolidinone to achieve desired properties. [, ] The specific ratio of these two compounds influences the final properties of the polyurethane dispersion. [, ] This application highlights the use of 1-Ethyl-2-pyrrolidinone in polymer chemistry and material science.

Q5: Are there any occupational health concerns associated with 1-Ethyl-2-pyrrolidinone and 1-Methyl-2-pyrrolidinone?

A5: Yes, research has been conducted to assess occupational exposure to both 1-Ethyl-2-pyrrolidinone and 1-Methyl-2-pyrrolidinone. [] This research aims to determine occupational exposure limits (OELs) to ensure worker safety in environments where these compounds are used. [] This highlights the importance of understanding the potential hazards and safe handling procedures for these chemicals.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.